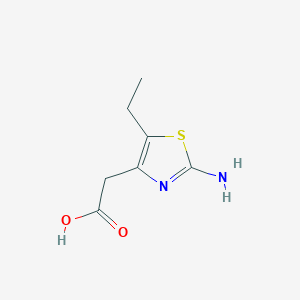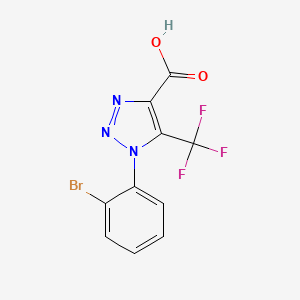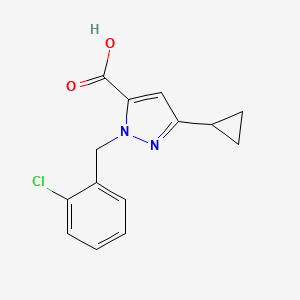![molecular formula C9H6F3NS2 B11807359 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11807359.png)
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is a chemical compound with a unique structure that includes both a trifluoromethyl group and a methylthio group attached to a benzo[d]thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole typically involves the condensation of diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). This reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization . The reaction conditions often include the use of a base and a suitable solvent, and the process can be carried out at room temperature or under mild heating.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzo[d]thiazole derivatives.
科学研究应用
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial cell division by targeting the FtsZ protein, disrupting its polymerization and Z-ring formation . In other applications, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- 2-Trifluoromethyl benzimidazoles
- 2-Trifluoromethyl benzoxazoles
- 5-Trifluoromethyl-1,2,3-triazoles
Uniqueness
2-(Methylthio)-4-(trifluoromethyl)benzo[d]thiazole is unique due to the presence of both a trifluoromethyl group and a methylthio group on the benzo[d]thiazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications where these properties are advantageous.
属性
分子式 |
C9H6F3NS2 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6F3NS2/c1-14-8-13-7-5(9(10,11)12)3-2-4-6(7)15-8/h2-4H,1H3 |
InChI 键 |
XFDVSQYHIQZXPF-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(C=CC=C2S1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
